molecular formula C6H7O4- B196242 Ethyl fumarate CAS No. 2459-05-4

Ethyl fumarate

Cat. No. B196242
CAS RN: 2459-05-4
M. Wt: 144.12 g/mol
InChI Key: XLYMOEINVGRTEX-ONEGZZNKSA-N
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Description

Ethyl fumarate is a chemical compound with the molecular formula C6H8O4 . It is also known as the monoethyl ester form of fumaric acid . It is used as a pesticide or comonomer for the production of polystyrene .


Synthesis Analysis

Fumaric acid, from which ethyl fumarate is derived, is produced on a large scale by the petrochemical route. The current tendency is towards implementing “green production” and environmentally friendly technologies like biotechnological production of fumaric acid using low-cost raw materials . Chemical synthesis of fumaric acid is the main commercially available method with a production of more than 90,000 tones/year .


Molecular Structure Analysis

The molecular structure of ethyl fumarate consists of 6 carbon atoms, 8 hydrogen atoms, and 4 oxygen atoms . The average mass is 144.125 Da and the monoisotopic mass is 144.042252 Da .


Chemical Reactions Analysis

While specific chemical reactions involving ethyl fumarate are not detailed in the search results, it’s known that fumaric acid, from which ethyl fumarate is derived, is produced by thermal or catalytic irreversible isomerization from maleic acid obtained from its anhydride by heating in presence of water .


Physical And Chemical Properties Analysis

Ethyl fumarate is a colorless liquid . The average mass is 144.125 Da and the monoisotopic mass is 144.042252 Da .

Scientific Research Applications

1. Neurological Applications

Ethyl fumarate and its derivatives have shown potential in neurological research, particularly in the treatment of multiple sclerosis (MS). Research indicates that ethyl pyruvate, a derivative of ethyl fumarate, can ameliorate experimental autoimmune encephalomyelitis (EAE), an animal model of MS. This effect is achieved by influencing encephalitogenic T cells and macrophages in the central nervous system and gut-associated lymphoid tissue, leading to a reduction in inflammation (Djedovic et al., 2017).

2. Polymer Science

Ethyl fumarate has applications in polymer science, particularly in copolymerizations with other materials like styrene and vinyl acetate. The radical copolymerizations of ethyl fumarate with these materials have been studied to understand monomer reactivity ratios and copolymer compositions (Bevington, Johnson, & Sheen, 1971). Additionally, the synthesis and application of liquid crystalline polymers from fumarates containing mesogenic groups have been explored, highlighting the versatility of ethyl fumarate in materials science (Shiraishi & Sugiyama, 1990).

3. Antimicrobial Properties

Ethyl fumarate derivatives have demonstrated antimicrobial properties. Studies on ethyl salicyl fumarate and ethyl furfuryl fumarate have shown effectiveness against bacteria like Staphylococcus aureus and Escherichia coli, indicating potential uses in antimicrobial applications (Jumina, Tahir, & Zulkarnain, 2005).

4. Food Preservation

In food science, ethyl fumarate derivatives like starch ethyl fumarate have been synthesized and studied for their inhibitory effects on food spoilage organisms. This research suggests potential applications in food preservation and safety (Zhiyong, 2009).

5. Biomedical Applications

Fumarate-based polymers, including those derived from ethyl fumarate, have been extensively studied for biomedical applications. These polymers are used in tissue regeneration and drug delivery, highlighting their biocompatibility and utility in medical fields (Gaihre et al., 2020).

Safety And Hazards

Ethyl fumarate is considered hazardous according to the 2012 OSHA Hazard Communication Standard. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Future Directions

Fumaric acid, from which ethyl fumarate is derived, is a valuable compound used in foods, beverages, detergents, animal feed, pharmaceuticals, and miscellaneous industrial products . The current tendency is towards implementing “green production” and environmentally friendly technologies like biotechnological production of fumaric acid using low-cost raw materials . This suggests potential future directions for the use and production of ethyl fumarate.

properties

IUPAC Name

(E)-4-ethoxy-4-oxobut-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O4/c1-2-10-6(9)4-3-5(7)8/h3-4H,2H2,1H3,(H,7,8)/b4-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLYMOEINVGRTEX-ONEGZZNKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

55141-86-1 (hydrochloride salt), 62008-21-3 (zinc salt), 62008-22-4 (calcium salt), 76260-93-0 (lithium salt)
Record name Ethyl fumarate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002459054
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID701021503
Record name Ethyl fumarate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701021503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Monoethyl fumarate

CAS RN

2459-05-4
Record name Monoethyl fumarate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2459-05-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl fumarate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002459054
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl fumarate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701021503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl fumarate
Source European Chemicals Agency (ECHA)
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Record name ETHYL FUMARATE
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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